molecular formula C22H26N4O3 B1672394 N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide

Cat. No. B1672394
M. Wt: 394.5 g/mol
InChI Key: LTUGYAOMCKNTGG-UHFFFAOYSA-N
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Scientific Research Applications

GSK-5959 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the role of BRPF1 in chromatin remodeling and gene expression.

    Biology: Employed in cellular and molecular biology research to investigate the effects of BRPF1 inhibition on cellular processes and pathways.

    Medicine: Explored as a potential therapeutic agent for diseases related to dysregulated gene expression, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators.

Mechanism of Action

GSK-5959 exerts its effects by selectively inhibiting the bromodomain of BRPF1. This inhibition prevents BRPF1 from binding to acetylated histones, thereby disrupting chromatin remodeling and transcriptional regulation. The molecular targets of GSK-5959 include the bromodomain of BRPF1, and the pathways involved are related to gene expression and epigenetic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-5959 involves several key steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of GSK-5959 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce GSK-5959 in bulk quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

GSK-5959 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution reactions can result in various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK-5959

GSK-5959 is unique due to its high selectivity for BRPF1 over other bromodomains, including BRPF2 and BRPF3. This selectivity allows for more precise modulation of gene expression and chromatin remodeling, making it a valuable tool in epigenetic research and potential therapeutic applications .

properties

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUGYAOMCKNTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Reactant of Route 6
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide

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